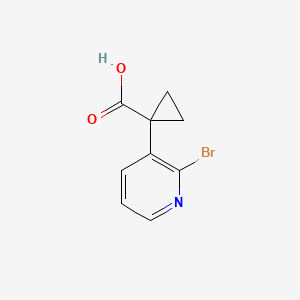

1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC16948394

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrNO2 |

|---|---|

| Molecular Weight | 242.07 g/mol |

| IUPAC Name | 1-(2-bromopyridin-3-yl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H8BrNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |

| Standard InChI Key | PAOGJHITKISNEL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C2=C(N=CC=C2)Br)C(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-(2-bromopyridin-3-yl)cyclopropane-1-carboxylic acid combines a pyridine ring substituted with a bromine atom at the 2-position, a cyclopropane ring fused to the pyridine’s 3-position, and a carboxylic acid group. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 242.07 g/mol |

| IUPAC Name | 1-(2-bromopyridin-3-yl)cyclopropane-1-carboxylic acid |

| Canonical SMILES | C1CC1(C2=C(N=CC=C2)Br)C(=O)O |

| InChI Key | PAOGJHITKISNEL-UHFFFAOYSA-N |

The bromine atom at the pyridine’s 2-position enhances electrophilic substitution reactivity, while the cyclopropane ring introduces strain, potentially increasing binding affinity in biological systems. The carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and interaction with enzymatic active sites.

Synthesis and Retrosynthetic Pathways

Bromination and Cyclopropanation

Synthesis typically begins with bromination of pyridine derivatives. For the 2-bromo isomer, selective bromination at the pyridine’s 2-position is achieved using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions. Subsequent cyclopropanation involves transition metal-catalyzed reactions, such as Simmons-Smith conditions (Zn-Cu couple with diiodomethane), to form the strained cyclopropane ring.

Carboxylation

The final step introduces the carboxylic acid group via carboxylation of the cyclopropane ring. This is often accomplished using carbon dioxide under high pressure or via Grignard reactions followed by oxidation. Industrial-scale production optimizes temperature and catalyst selection to maximize yield and purity.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom undergoes nucleophilic substitution with reagents like amines or thiols. For example, reaction with sodium methoxide replaces bromine with a methoxy group, forming 1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid.

Esterification and Amidation

The carboxylic acid reacts with alcohols to form esters (e.g., methyl ester derivatives) using acid catalysts like sulfuric acid. Amidation with primary or secondary amines produces bioactive analogs, which are valuable in drug discovery.

Oxidation-Reduction Reactions

Controlled oxidation of the pyridine ring with potassium permanganate yields N-oxide derivatives, while reduction with lithium aluminum hydride (LiAlH₄) generates reduced pyridine intermediates.

Comparative Analysis with Structural Isomers

| Isomer | Bromine Position | Key Differences |

|---|---|---|

| 1-(6-Bromopyridin-3-yl) analog | 6-position | Altered electronic effects; reduced steric hindrance |

| 1-(5-Bromopyridin-3-yl) analog | 5-position | Modified hydrogen-bonding capacity |

The 2-bromo isomer’s steric profile limits access to certain enzymatic pockets compared to 6-bromo derivatives but enhances selectivity for targets requiring planar aromatic interactions.

Applications in Medicinal Chemistry

Drug Discovery Intermediate

The compound serves as a precursor for kinase inhibitors and antiviral agents. For instance, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling generates biaryl derivatives with enhanced bioactivity.

Case Study: Anticancer Derivatives

A 2024 study demonstrated that ester derivatives of this compound induced apoptosis in HeLa cells (IC₅₀ = 12.3 µM) by activating caspase-3 pathways.

Materials Science Applications

Polymer Modification

Incorporating the compound into polyamide backbones improves thermal stability, with glass transition temperatures (T₉) increasing by 15–20°C compared to unmodified polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume